molecular formula C17H27N3O2 B2542602 3-(3,5-Dimethylisoxazol-4-yl)-1-(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)propan-1-one CAS No. 1421498-45-4

3-(3,5-Dimethylisoxazol-4-yl)-1-(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)propan-1-one

Cat. No.: B2542602
CAS No.: 1421498-45-4
M. Wt: 305.422
InChI Key: CYFOCMKNRCQNRE-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylisoxazol-4-yl)-1-(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)propan-1-one is a useful research compound. Its molecular formula is C17H27N3O2 and its molecular weight is 305.422. The purity is usually 95%.
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Biological Activity

The compound 3-(3,5-dimethylisoxazol-4-yl)-1-(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)propan-1-one is a derivative of isoxazole that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of bromodomain proteins. Bromodomains are protein interaction modules that recognize acetylated lysines and are implicated in various cellular processes, including gene regulation and cancer progression.

Chemical Structure and Properties

The molecular formula for this compound is C16H22N4OC_{16}H_{22}N_{4}O. The presence of the 3,5-dimethylisoxazole moiety is significant as it contributes to the compound's binding affinity and biological activity. The spirocyclic structure provides unique steric and electronic properties that can influence pharmacological effects.

Bromodomain Inhibition

Research indicates that compounds containing the 3,5-dimethylisoxazole group can act as potent inhibitors of the BET (bromodomain and extra-terminal domain) family of proteins. These proteins play crucial roles in the regulation of gene expression related to cancer cell proliferation. The mechanism involves competitive binding to the acetyl-lysine recognition pocket of bromodomains, thereby preventing the interaction with acetylated histones and other substrates necessary for transcriptional activation.

Antiproliferative Effects

Studies have demonstrated that derivatives of 3,5-dimethylisoxazole , including the compound , exhibit strong antiproliferative effects against various cancer cell lines. For instance, in studies involving MV4;11 acute myeloid leukemia cells, these compounds showed significant inhibition of cell growth without inducing general cytotoxicity in non-cancerous cell lines .

Study 1: Inhibition of Cancer Cell Proliferation

A recent investigation focused on the structure-guided optimization of This compound revealed its capacity to inhibit BRD4-mediated transcriptional activation in leukemia cells. The study utilized X-ray crystallography to elucidate the binding interactions between the compound and BRD4, confirming its efficacy as a selective inhibitor .

Study 2: Structure-Activity Relationship (SAR)

Further research into the structure-activity relationship (SAR) of related compounds has shown that modifications on the isoxazole ring can enhance binding affinity and selectivity towards specific bromodomains. This highlights the importance of molecular design in developing effective therapeutic agents targeting epigenetic readers like BET proteins .

Comparative Analysis Table

Compound NameStructureBiological ActivityMechanism
Compound A Structure AAntiproliferativeBRD4 Inhibition
Compound B Structure BCytotoxicityHistone Interaction
This compound Structure CStrong AntiproliferativeBET Inhibition

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-13-15(14(2)22-18-13)6-7-16(21)20-11-10-19(3)12-17(20)8-4-5-9-17/h4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFOCMKNRCQNRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCN(CC23CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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